molecular formula C23H19F6N3O5S B12597034 Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- CAS No. 915192-39-1

Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-

Cat. No.: B12597034
CAS No.: 915192-39-1
M. Wt: 563.5 g/mol
InChI Key: MEMKFECOGXIZAZ-UHFFFAOYSA-N
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Description

Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a benzenemethanesulfonamide group and a pyrroloquinoline core, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, sulfonyl chlorides, and trifluoroethanol .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as high-throughput screening and process optimization are often employed to develop scalable and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- stands out due to its unique combination of a benzenemethanesulfonamide group and a pyrroloquinoline core, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

915192-39-1

Molecular Formula

C23H19F6N3O5S

Molecular Weight

563.5 g/mol

IUPAC Name

[3-methyl-4-[6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-8H-pyrrolo[3,4-g]quinolin-7-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C23H19F6N3O5S/c1-12-7-13(9-38(30,34)35)4-5-16(12)32-8-15-17(21(32)33)19(36-10-22(24,25)26)14-3-2-6-31-18(14)20(15)37-11-23(27,28)29/h2-7H,8-11H2,1H3,(H2,30,34,35)

InChI Key

MEMKFECOGXIZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)N)N2CC3=C(C4=C(C=CC=N4)C(=C3C2=O)OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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